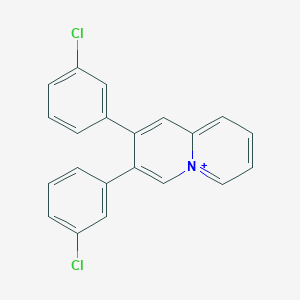
3-Allyl 5-(tetrahydro-2-furanylmethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Allyl 5-(tetrahydro-2-furanylmethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound that has been widely studied due to its potential applications in scientific research. This compound is a pyridine derivative that has been synthesized using a variety of methods.
作用機序
The mechanism of action of 3-Allyl 5-(tetrahydro-2-furanylmethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood. However, it has been suggested that this compound may act as a calcium channel blocker, which could explain its potential use as a drug candidate.
Biochemical and Physiological Effects:
3-Allyl 5-(tetrahydro-2-furanylmethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have a variety of biochemical and physiological effects. In particular, this compound has been shown to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases. Additionally, this compound has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using 3-Allyl 5-(tetrahydro-2-furanylmethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is its potential as a fluorescent probe for imaging studies. Additionally, this compound has been shown to have low toxicity, which makes it a relatively safe compound to work with in lab experiments. However, one of the limitations of using this compound in lab experiments is its relatively low water solubility, which can make it difficult to work with in aqueous environments.
将来の方向性
There are several future directions for research on 3-Allyl 5-(tetrahydro-2-furanylmethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. One potential direction is to further investigate its potential as a drug candidate, particularly in the treatment of oxidative stress-related and inflammatory diseases. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential as a calcium channel blocker. Finally, more research could be conducted to develop new methods for synthesizing this compound that are more efficient and environmentally friendly.
合成法
The synthesis of 3-Allyl 5-(tetrahydro-2-furanylmethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been achieved using several methods. One of the most common methods involves a three-step process that includes the reaction of 3-nitrobenzaldehyde with diethyl malonate to form the corresponding nitrostyrene. The nitrostyrene is then reacted with furfural to form the furan derivative, which is then reacted with allyl bromide to form the final product. Other methods for synthesizing this compound have also been reported.
科学的研究の応用
3-Allyl 5-(tetrahydro-2-furanylmethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been studied for its potential applications in scientific research. One of the primary areas of research has been in the field of medicinal chemistry, where this compound has been investigated for its potential as a drug candidate. This compound has also been studied for its potential as a fluorescent probe for imaging studies.
特性
分子式 |
C23H26N2O7 |
|---|---|
分子量 |
442.5 g/mol |
IUPAC名 |
5-O-(oxolan-2-ylmethyl) 3-O-prop-2-enyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C23H26N2O7/c1-4-10-31-22(26)19-14(2)24-15(3)20(23(27)32-13-18-9-6-11-30-18)21(19)16-7-5-8-17(12-16)25(28)29/h4-5,7-8,12,18,21,24H,1,6,9-11,13H2,2-3H3 |
InChIキー |
RLJTTZOMNZIKHP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC2CCCO2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCC=C |
正規SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC2CCCO2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



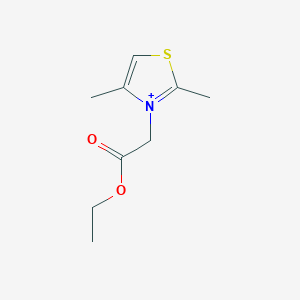
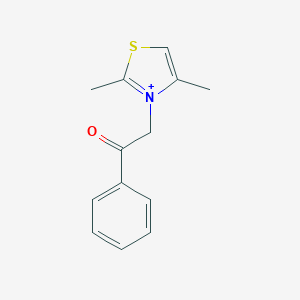

![1-[2-(o-Tolyl)ethenyl]pyridinium](/img/structure/B280494.png)
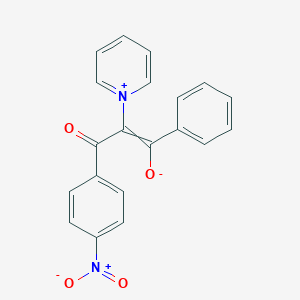
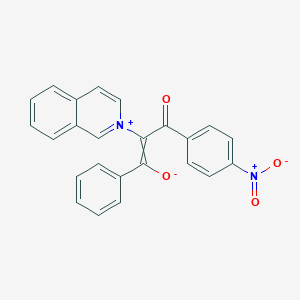
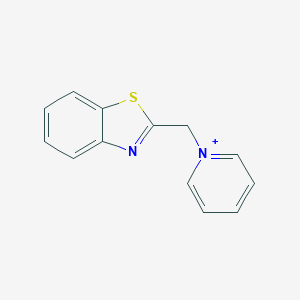
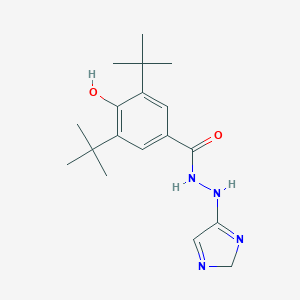
![2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280501.png)
![2,6-ditert-butyl-4-[[2-(4-phenylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280502.png)
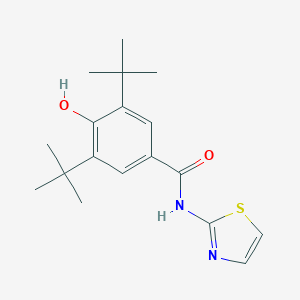
![2,6-ditert-butyl-4-[(2-pyrazin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280506.png)
![Tetrahydro-2-furanylmethyl 8-(aminocarbonyl)-4-{2-nitrophenyl}-2-methyl-1,4-dihydroimidazo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B280507.png)
